4-Chloro-6-methoxypyrimidine-2-carbaldehyde
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Overview
Description
4-Chloro-6-methoxypyrimidine-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4,6-dichloro-2-methylthiopyrimidine.
Substitution Reaction: The 4,6-dichloro-2-methylthiopyrimidine undergoes a substitution reaction with methoxy groups under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate.
Formylation: The resulting compound is then subjected to formylation to introduce the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxypyrimidine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with various substituents replacing the chlorine atom.
Oxidation: 4-Chloro-6-methoxypyrimidine-2-carboxylic acid.
Reduction: 4-Chloro-6-methoxypyrimidine-2-methanol.
Scientific Research Applications
4-Chloro-6-methoxypyrimidine-2-carbaldehyde has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Agrochemicals: Used in the development of pesticides and herbicides.
Organic Synthesis: Acts as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde depends on its application:
Pharmaceuticals: It may inhibit specific enzymes or interact with DNA/RNA, disrupting cellular processes.
Agrochemicals: It can interfere with the metabolic pathways of pests or weeds, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methoxypyrimidine: Similar structure but with an amino group at the 2-position.
4-Chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-Chloro-6-methoxypyrimidine-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group, which allows for diverse chemical reactivity and applications in various fields .
Properties
IUPAC Name |
4-chloro-6-methoxypyrimidine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6-2-4(7)8-5(3-10)9-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMRGYYXPLSSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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